![molecular formula C9H7ClN2O2 B2414597 methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 143468-07-9](/img/structure/B2414597.png)

methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

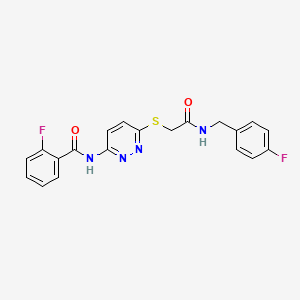

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the formula C9H7ClN2O2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .

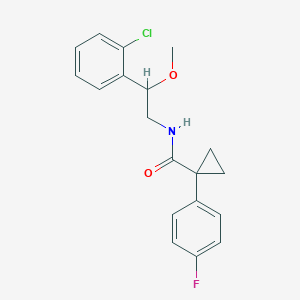

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H7ClN2O2 . Unfortunately, the specific structural details are not available in the retrieved resources.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 210.62 . It is a solid at room temperature . More specific properties like melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

Synthesis and Chemical Applications

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a versatile building block in organic synthesis. It is used in the efficient synthesis of various heterocyclic compounds, such as 4-O- and C-substituted-7-azaindoles. These compounds are synthesized through simple nucleophilic displacement reactions, indicating the chemical's flexibility in creating structurally diverse molecules (Figueroa‐Pérez et al., 2006).

In Pharmaceutical Research

In pharmaceutical research, the compound finds its use in the synthesis of novel drug candidates. For instance, it has been employed in the synthesis of pyrrolopyridine analogs of nalidixic acid, which are important in developing antibacterial agents. One such compound synthesized from this chemical showed significant in vitro antibacterial activity (Toja et al., 1986).

Development of Potential Anti-Inflammatory Agents

The compound is also part of research programs targeting the synthesis of molecules with potential anti-inflammatory properties. Such research is crucial for developing new therapeutic agents against various inflammatory conditions (Moloney, 2001).

Applications in Advanced Material Science

In advanced material science, derivatives of this compound have been investigated for their potential use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging tools. This is due to their aggregate-induced emission properties, making them suitable for such advanced applications (Cardoza et al., 2019).

Theoretical and Experimental Studies

Theoretical and experimental investigations have been conducted on derivatives of this compound, such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo-[3,4-b]pyridine-5-carboxylic acid. These studies involve spectral analysis and molecular structure investigations, which are vital for understanding the physical and chemical properties of these compounds (Bahgat et al., 2009).

Safety and Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to have efficacy in reducing blood glucose levels , suggesting potential targets could be enzymes or receptors involved in glucose metabolism.

Result of Action

Similar compounds have been shown to reduce blood glucose levels , suggesting that it may have a hypoglycemic effect.

Action Environment

The action, efficacy, and stability of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored at room temperature . Furthermore, its efficacy and stability could be affected by factors such as pH, presence of other compounds, and specific conditions within the biological environment.

Biochemical Analysis

Biochemical Properties

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate interacts with various biomolecules, particularly FGFRs . FGFRs are a family of receptors that play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Cellular Effects

In cellular processes, this compound has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs . Upon binding, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Temporal Effects in Laboratory Settings

Its potent inhibitory activity against FGFRs suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

Its potent FGFR inhibitory activity suggests that it may have significant effects at various dosages .

Metabolic Pathways

Given its interaction with FGFRs, it is likely involved in pathways related to cell proliferation, migration, and apoptosis .

Transport and Distribution

Its interaction with FGFRs suggests that it may be transported to sites where these receptors are present .

Subcellular Localization

Given its interaction with FGFRs, it is likely localized to areas of the cell where these receptors are present .

Properties

IUPAC Name |

methyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)12-5-4-6-2-3-7(10)11-8(6)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPHTTJYZGPHIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C=CC2=C1N=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2414527.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2414529.png)